molecular formula C24H17ClN2O B280512 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile

2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile

Cat. No.: B280512
M. Wt: 384.9 g/mol
InChI Key: XAOLJOPFKCXITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BC-DHQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BC-DHQ belongs to the family of isoquinoline derivatives, which have been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of several cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways play a crucial role in cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of several diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. In addition, this compound has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile is its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, this compound has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its moderate yield, which may limit its availability for large-scale experiments.

Future Directions

There are several future directions for the study of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, including the development of more efficient synthesis methods to increase yield, the investigation of its potential as a combination therapy with other anti-cancer or anti-inflammatory agents, and the exploration of its potential as a treatment for other diseases, such as cardiovascular disease and diabetes. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent in neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 1,2-dihydroisoquinoline in the presence of a base catalyst. This reaction yields 2-chlorobenzyl-1,2-dihydroisoquinoline, which is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst to produce this compound. The yield of this compound is typically moderate, ranging from 30-50%.

Scientific Research Applications

2-Benzoyl-1-(2-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been studied extensively for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, this compound has been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease.

Properties

Molecular Formula

C24H17ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

2-benzoyl-1-[(2-chlorophenyl)methyl]isoquinoline-1-carbonitrile

InChI

InChI=1S/C24H17ClN2O/c25-22-13-7-5-11-20(22)16-24(17-26)21-12-6-4-8-18(21)14-15-27(24)23(28)19-9-2-1-3-10-19/h1-15H,16H2

InChI Key

XAOLJOPFKCXITG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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